![molecular formula C7H15ClN2O2 B11901269 1-[(Aminooxy)acetyl]-piperidine monohydrochloride](/img/structure/B11901269.png)
1-[(Aminooxy)acetyl]-piperidine monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Aminooxy)acetyl]-piperidine monohydrochloride is a chemical compound with the molecular formula C7H15ClN2O2. It is often used in research and development settings due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Aminooxy)acetyl]-piperidine monohydrochloride typically involves the reaction of piperidine with aminooxyacetic acid under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to yield the monohydrochloride salt. The process involves careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Aminooxy)acetyl]-piperidine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted piperidines, oxo derivatives, and amino derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-[(Aminooxy)acetyl]-piperidine monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Mécanisme D'action
The mechanism of action of 1-[(Aminooxy)acetyl]-piperidine monohydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(Aminooxy)acetyl]-morpholine monohydrochloride
- 1-[(Aminooxy)acetyl]-pyrrolidine monohydrochloride
- 1-[(Aminooxy)acetyl]-azepane monohydrochloride
Uniqueness
1-[(Aminooxy)acetyl]-piperidine monohydrochloride is unique due to its specific piperidine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
Propriétés
Formule moléculaire |
C7H15ClN2O2 |
|---|---|
Poids moléculaire |
194.66 g/mol |
Nom IUPAC |
2-aminooxy-1-piperidin-1-ylethanone;hydrochloride |
InChI |
InChI=1S/C7H14N2O2.ClH/c8-11-6-7(10)9-4-2-1-3-5-9;/h1-6,8H2;1H |
Clé InChI |
HSVQZYDRIRUUHN-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(=O)CON.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



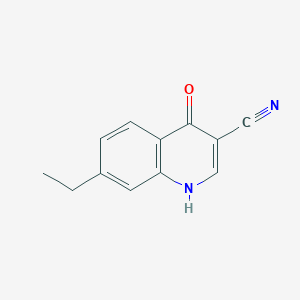
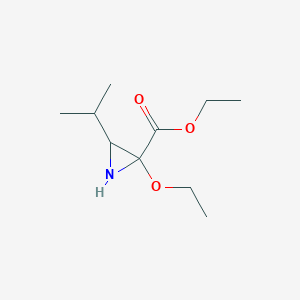
![3-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11901215.png)

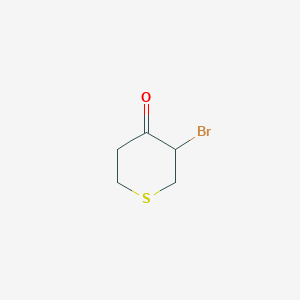
![2H-Naphtho[2,1-C][1,2]oxazin-2-one](/img/structure/B11901227.png)
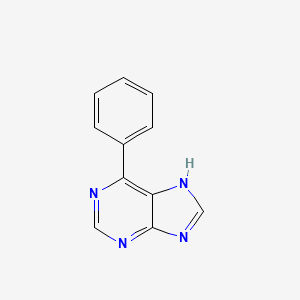

![Ethyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B11901237.png)

![Ethyl 6-thiaspiro[2.5]octane-1-carboxylate](/img/structure/B11901248.png)
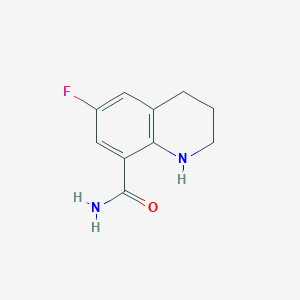
![9-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B11901250.png)
